molecular formula C16H14O2S B13325465 2-(4-Ethylphenylcarbonothioyl)benzoic acid

2-(4-Ethylphenylcarbonothioyl)benzoic acid

Katalognummer: B13325465
Molekulargewicht: 270.3 g/mol
InChI-Schlüssel: FDQNRMFLMMOFEF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Ethylphenylcarbonothioyl)benzoic acid is an organic compound that features a benzoic acid moiety substituted with a 4-ethylphenylcarbonothioyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylphenylcarbonothioyl)benzoic acid typically involves the reaction of 4-ethylbenzenethiol with a benzoic acid derivative. One common method is the condensation reaction between 4-ethylbenzenethiol and 2-bromobenzoic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve recrystallization or chromatographic techniques to ensure high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Ethylphenylcarbonothioyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form sulfonic acids or sulfoxides.

    Reduction: The carbonothioyl group can be reduced to form corresponding hydrocarbons.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions to introduce substituents onto the aromatic rings.

Major Products Formed

    Oxidation: Sulfonic acids, sulfoxides

    Reduction: Hydrocarbons

    Substitution: Halogenated or nitrated aromatic compounds

Wissenschaftliche Forschungsanwendungen

2-(4-Ethylphenylcarbonothioyl)benzoic acid has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: Its derivatives may have potential as bioactive compounds or enzyme inhibitors.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(4-Ethylphenylcarbonothioyl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The carbonothioyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. Additionally, the aromatic rings can engage in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(4-Methylphenylcarbonothioyl)benzoic acid
  • 2-(4-Chlorophenylcarbonothioyl)benzoic acid
  • 2-(4-Nitrophenylcarbonothioyl)benzoic acid

Uniqueness

2-(4-Ethylphenylcarbonothioyl)benzoic acid is unique due to the presence of the ethyl group, which can influence its chemical reactivity and physical properties. Compared to its methyl, chloro, or nitro analogs, the ethyl group provides different steric and electronic effects, potentially leading to distinct biological activities and industrial applications.

Eigenschaften

Molekularformel

C16H14O2S

Molekulargewicht

270.3 g/mol

IUPAC-Name

2-(4-ethylbenzenecarbothioyl)benzoic acid

InChI

InChI=1S/C16H14O2S/c1-2-11-7-9-12(10-8-11)15(19)13-5-3-4-6-14(13)16(17)18/h3-10H,2H2,1H3,(H,17,18)

InChI-Schlüssel

FDQNRMFLMMOFEF-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC=C(C=C1)C(=S)C2=CC=CC=C2C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.